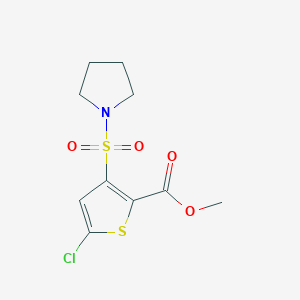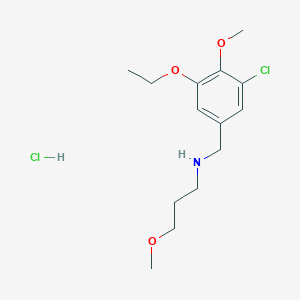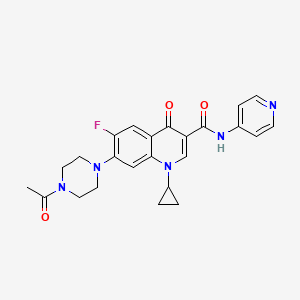![molecular formula C18H20N2O4S B4446341 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide
説明
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2007 by researchers at the University of North Carolina, Chapel Hill. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of BIX-01294.
作用機序
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide works by inhibiting the activity of G9a, a histone lysine methyltransferase that plays a key role in epigenetic regulation. G9a catalyzes the methylation of lysine 9 on histone H3, which is associated with gene repression. By inhibiting G9a, 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide prevents the methylation of lysine 9 on histone H3, leading to the activation of genes that are normally repressed.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, promote the differentiation of embryonic stem cells, and inhibit the growth of various types of cancer cells. 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide is its specificity for G9a. Unlike other histone lysine methyltransferase inhibitors, 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide does not inhibit other enzymes that are involved in histone modification. This makes it a valuable tool for studying the role of G9a in epigenetic regulation. However, 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for research on 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the role of G9a in various diseases, including cancer and inflammatory diseases. 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to have potential therapeutic applications in regenerative medicine, and further research is needed to explore this potential. Overall, 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide is a promising tool for studying the role of G9a in epigenetic regulation and has potential therapeutic applications in various diseases.
科学的研究の応用
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of G9a, a histone lysine methyltransferase that plays a key role in epigenetic regulation. G9a is overexpressed in various types of cancer, and its inhibition by 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to induce apoptosis in cancer cells. 2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to promote the differentiation of embryonic stem cells, making it a potential tool for regenerative medicine.
特性
IUPAC Name |
2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-10-13-6-4-5-7-16(13)20(12)25(22,23)14-8-9-17(24-3)15(11-14)18(21)19-2/h4-9,11-12H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBZSPDBJNWDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)

![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)

![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![3-methyl-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446334.png)

![6-(2-thienyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4446340.png)
![3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)
